Photodetector Responsivity: GaTe vs. GaSe, MoS2, and Commercial InGaAs
Gallium telluride photodetectors achieve photoresponsivities exceeding 10⁴ A/W with fast response times of approximately 6 ms and detectivities of 10¹² Jones, a combination that surpasses commercial InGaAs detectors [1]. By comparison, few-layer GaSe photodetectors under similar visible illumination (410 nm, 0.01 mW/cm², 8 V bias) achieve responsivities around 5 × 10³ A/W [2]. For 532 nm illumination, GaTe-based heterojunctions with MoS₂ achieve 145 mA/W with a response time <10 ms, while demonstrating fourfold polarization anisotropy with a polarization ratio of 2.9—a capability absent in isotropic MoS₂ [3].
| Evidence Dimension | Photodetector responsivity and response time |
|---|---|
| Target Compound Data | Responsivity >10⁴ A/W; Response time ~6 ms; Detectivity 10¹² Jones |
| Comparator Or Baseline | GaSe: Responsivity ~5 × 10³ A/W (410 nm, 0.01 mW/cm², 8 V bias); Commercial InGaAs detectors: lower detectivity; GaTe/MoS₂ heterojunction: 145 mA/W, <10 ms |
| Quantified Difference | GaTe responsivity at least 2× higher than GaSe; detectivity exceeds commercial InGaAs; polarization ratio of 2.9 unique to GaTe |
| Conditions | GaTe: ambient condition photodetectors [1]; GaSe: 410 nm illumination, 0.01 mW/cm², 8 V bias [2]; GaTe/MoS₂: 532 nm illumination [3] |
Why This Matters
For procurement decisions in high-sensitivity visible-to-near-IR photodetection, GaTe offers quantifiably higher responsivity and detectivity than GaSe, and unique polarization sensitivity that isotropic alternatives such as MoS₂ cannot provide without complex heterostructure engineering.
- [1] Passivation of Layered Gallium Telluride by Double Encapsulation with Graphene. (2019). ACS Omega, 4(19), 18002–18010. View Source
- [2] Comparison of Photodetectors Fabricated with Layered Materials (GaSe, MoS2, MoTe2, and BP). (2018). Table 1. View Source
- [3] Tan, J., et al. (2022). Fourfold Polarization-Sensitive Photodetector Based on GaTe/MoS2 van der Waals Heterojunction. Advanced Electronic Materials, 8(1). View Source
